Naquotinib

Catalog No.
S005810
CAS No.
1448232-80-1
M.F
C30H42N8O3
M. Wt
562.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naquotinib

CAS Number

1448232-80-1

Product Name

Naquotinib

IUPAC Name

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide

Molecular Formula

C30H42N8O3

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1

InChI Key

QKDCLUARMDUUKN-XMMPIXPASA-N

SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C

Synonyms

(R)-5-((1-acryloylpyrrolidin-3-yl)oxy)-6-ethyl-3-((4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrazine-2-carboxamide; ASP8273

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C

Isomeric SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C

Description

Naquotinib has been used in trials studying the treatment of Solid Tumors, Non-small Cell Lung Cancer, Non-Small-Cell Lung Cancer (NSCLC), Epidermal Growth Factor Receptor Mutations, and Epidermal Growth Factor Receptor (EGFR) Mutations, among others.
Naquotinib is an orally available, irreversible, third-generation, mutant-selective, epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, ASP8273 covalently binds to and inhibits the activity of mutant forms of EGFR, including the T790M EGFR mutant, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization. ASP8273 preferentially inhibits mutated forms of EGFR including T790M, a secondarily acquired resistance mutation, and may have therapeutic benefits in tumors with T790M-mediated resistance when compared to other EGFR tyrosine kinase inhibitors. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced as compared to non-selective EGFR inhibitors which also inhibit wild-type EGFR.

Naquotinib is an orally bioavailable investigational drug being explored in scientific research for its potential treatment of non-small cell lung cancer (NSCLC) []. It belongs to a class of drugs known as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) [].

Mechanism of Action

EGFR is a protein that plays a crucial role in cell growth and proliferation. In some NSCLC cases, mutations in the EGFR gene can lead to uncontrolled cell growth and tumor formation []. Naquotinib acts by irreversibly binding to the mutated EGFR protein, blocking its activity and hindering the cancer cells' ability to grow and divide []. This specific targeting of the mutated form of EGFR makes Naquotinib a "mutant-selective" inhibitor [].

Preclinical Studies

Naquotinib has been evaluated in preclinical studies, including cell line experiments and animal models. These studies have shown promising results:

  • Cell Line Studies: In vitro experiments using NSCLC cell lines harboring EGFR mutations demonstrated that Naquotinib effectively inhibited cell growth and EGFR signaling. Notably, it displayed activity against cells with the T790M mutation, which confers resistance to other EGFR TKIs.
  • Animal Models: Studies in xenograft models, where human cancer cells are implanted into mice, showed that Naquotinib significantly inhibited tumor growth in NSCLC models with EGFR mutations. This suggests potential clinical efficacy.

Naquotinib is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor, designed primarily for the treatment of non-small cell lung cancer characterized by specific mutations in the epidermal growth factor receptor gene. Its chemical formula is C30H42N8O3C_{30}H_{42}N_{8}O_{3} and it has a molecular weight of approximately 562.72 g/mol. The compound is known by its developmental code ASP8273 and has shown significant efficacy against various mutations, particularly the L858R and T790M mutations, which are common in resistant cases of lung cancer .

Naquotinib's mechanism of action revolves around its ability to target and inhibit the epidermal growth factor receptor (EGFR) protein. Mutations in the EGFR gene are found in some non-small cell lung cancers (NSCLC) and are associated with tumor growth and survival [, ]. Naquotinib, particularly effective against specific EGFR mutations, like L858R/T790M, disrupts the EGFR signaling pathway, hindering cancer cell proliferation [, ].

As Naquotinib is still under investigation, comprehensive safety data is not yet available. However, based on its class of drugs (EGFR TKIs), potential side effects might include skin rash, diarrhea, fatigue, and lung inflammation []. Further clinical trials are needed to establish a complete safety profile for Naquotinib.

Naquotinib undergoes various metabolic transformations in the body, primarily through phase I reactions that include N-demethylation, oxidation, hydroxylation, and reduction. These reactions lead to the formation of several metabolites, some of which can be reactive electrophiles potentially associated with adverse side effects. Notably, eight phase I metabolites have been identified through liquid chromatography-tandem mass spectrometry, highlighting the complexity of Naquotinib's metabolism .

The biological activity of Naquotinib is centered on its ability to inhibit the tyrosine kinase activity of mutant epidermal growth factor receptors. It has been shown to effectively block the proliferation of cells expressing various EGFR mutations, including those associated with resistance to first- and second-generation inhibitors. In comparative studies, Naquotinib demonstrated greater potency than osimertinib against the L858R plus T790M mutations, indicating its potential as a more effective treatment option in resistant cases of non-small cell lung cancer .

The synthesis of Naquotinib involves several steps that typically include:

  • Formation of key intermediates: Initial reactions generate essential building blocks for the final compound.
  • Coupling reactions: These steps involve linking various functional groups to create the core structure of Naquotinib.
  • Final modifications: The last stages often include purification processes and adjustments to ensure the desired chemical properties and biological activity.

Specific synthetic routes are proprietary and may vary among manufacturers but generally adhere to established organic synthesis protocols for complex small molecules .

Naquotinib is primarily investigated for its application in treating non-small cell lung cancer with specific epidermal growth factor receptor mutations. Clinical trials have focused on its efficacy against tumors harboring L858R, exon 19 deletions, and T790M mutations. Its unique mechanism allows it to overcome resistance seen with earlier generation inhibitors, making it a promising candidate in oncology .

Interaction studies have revealed that Naquotinib may increase the risk of methemoglobinemia when combined with certain drugs such as ethyl chloride and various local anesthetics like bupivacaine and benzocaine. These interactions necessitate careful consideration during treatment planning to avoid adverse effects associated with elevated methemoglobin levels .

Naquotinib shares similarities with other epidermal growth factor receptor tyrosine kinase inhibitors but is distinguished by its specific efficacy against certain resistant mutations. Below is a comparison with notable similar compounds:

Compound NameGenerationTarget MutationsUnique Features
GefitinibFirstExon 19 deletions, L858RFirst approved EGFR TKI; less effective against T790M
ErlotinibFirstExon 19 deletions, L858RUsed in combination therapies; resistance issues
OsimertinibSecondT790M mutationDesigned to target T790M; effective but resistance occurs
DacomitinibSecondVarious EGFR mutationsIrreversible inhibitor; broader activity but side effects
AfatinibSecondExon 19 deletions, L858RDual inhibition of EGFR and HER2; less selective

Naquotinib's unique position arises from its enhanced potency against both L858R and T790M mutations compared to these other compounds, providing a potential advantage in treating resistant non-small cell lung cancer cases .

Purity

≥98% by HPLC ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

562.33798723 g/mol

Monoisotopic Mass

562.33798723 g/mol

Heavy Atom Count

41

Appearance

Crystalline solid

UNII

47DD4548PB

Wikipedia

Naquotinib

Dates

Modify: 2023-08-15

Explore Compound Types